Cas no 1566100-67-1 (1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol)

1-(2,3-Dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol is a fluorinated indane derivative characterized by its unique structural features, including a difluoroethanol moiety attached to a dihydroindene core. This compound is of interest in synthetic and medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability and influence binding interactions. The indene scaffold provides a rigid framework, potentially useful in designing bioactive molecules or intermediates for pharmaceuticals. Its difluorinated alcohol group may also serve as a versatile handle for further functionalization. The compound's balanced lipophilicity and electronic properties make it a valuable candidate for research in drug discovery and material science applications.
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol structure
1566100-67-1 structure
Product name:1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
CAS No:1566100-67-1
MF:C11H12F2O
MW:198.209190368652
CID:6306579
PubChem ID:104632712

1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
    • EN300-1933293
    • 1566100-67-1
    • Inchi: 1S/C11H12F2O/c12-11(13)10(14)9-5-4-7-2-1-3-8(7)6-9/h4-6,10-11,14H,1-3H2
    • InChI Key: JFCCWZBSJLKZBK-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC2CCCC=2C=1)O)F

Computed Properties

  • Exact Mass: 198.08562133g/mol
  • Monoisotopic Mass: 198.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933293-5.0g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
5g
$2858.0 2023-06-02
Enamine
EN300-1933293-0.05g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
0.05g
$647.0 2023-09-17
Enamine
EN300-1933293-1g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
1g
$770.0 2023-09-17
Enamine
EN300-1933293-5g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
5g
$2235.0 2023-09-17
Enamine
EN300-1933293-10g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
10g
$3315.0 2023-09-17
Enamine
EN300-1933293-1.0g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
1g
$986.0 2023-06-02
Enamine
EN300-1933293-0.1g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
0.1g
$678.0 2023-09-17
Enamine
EN300-1933293-0.25g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
0.25g
$708.0 2023-09-17
Enamine
EN300-1933293-2.5g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
2.5g
$1509.0 2023-09-17
Enamine
EN300-1933293-10.0g
1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol
1566100-67-1
10g
$4236.0 2023-06-02

Additional information on 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol

Research Brief on 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol (CAS: 1566100-67-1)

1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol (CAS: 1566100-67-1) is a fluorinated indane derivative that has recently garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique difluoroethanol moiety attached to an indane scaffold, has been investigated for its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have explored its synthesis, pharmacokinetic properties, and biological activity, positioning it as a promising candidate for further drug development.

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol has been optimized to achieve high yields and purity, as reported in recent literature. Key steps involve the fluorination of the ethanol side chain and the selective functionalization of the indane core. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. These synthetic advancements are critical for ensuring reproducibility and scalability in preclinical and clinical settings.

Pharmacological evaluations of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol have revealed its potential as a modulator of G-protein-coupled receptors (GPCRs), particularly those implicated in neuroinflammation and neurodegeneration. In vitro assays demonstrate its ability to cross the blood-brain barrier (BBB), a desirable property for CNS-targeted therapeutics. Additionally, its metabolic stability and low cytotoxicity profile, as evidenced by hepatic microsome studies and cytotoxicity assays, further support its candidacy for further development.

Recent in vivo studies have focused on the compound's efficacy in animal models of Parkinson's disease and type 2 diabetes. Preliminary results indicate significant improvements in motor function and glucose metabolism, respectively. These findings are attributed to the compound's dual action on dopaminergic pathways and insulin sensitivity. However, detailed mechanistic studies are still underway to elucidate the precise molecular targets and pathways involved.

In conclusion, 1-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoroethan-1-ol represents a promising scaffold for the development of novel therapeutics targeting CNS and metabolic disorders. Its synthetic accessibility, favorable pharmacokinetic properties, and demonstrated biological activity warrant further investigation. Future research should focus on optimizing its selectivity and potency, as well as conducting comprehensive safety assessments to advance its translational potential.

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